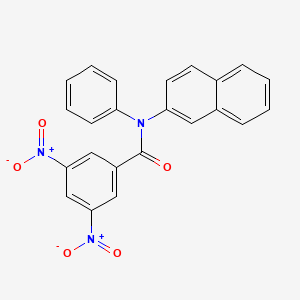
N-(naphthalen-2-yl)-3,5-dinitro-N-phenylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-naphthyl)-3,5-dinitro-N-phenylbenzamide is a complex organic compound that belongs to the class of aromatic amides It is characterized by the presence of a naphthyl group, two nitro groups, and a phenylbenzamide moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-naphthyl)-3,5-dinitro-N-phenylbenzamide typically involves a multi-step process. One common method includes the nitration of 2-naphthylamine to introduce nitro groups, followed by acylation with benzoyl chloride to form the benzamide structure. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and anhydrous conditions for acylation to prevent hydrolysis .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the process more sustainable .
化学反应分析
Types of Reactions: N-(2-naphthyl)-3,5-dinitro-N-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated or sulfonated derivatives.
科学研究应用
N-(2-naphthyl)-3,5-dinitro-N-phenylbenzamide has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of N-(2-naphthyl)-3,5-dinitro-N-phenylbenzamide involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in biological systems. This oxidative stress can result in the disruption of cellular processes and the inhibition of microbial growth or cancer cell proliferation .
相似化合物的比较
N-(2-naphthyl)-N’-phenylurea: Shares the naphthyl and phenyl groups but differs in the presence of urea instead of benzamide.
N-(2-naphthyl)-N’-phenylthiourea: Similar to the above compound but contains a thiourea group.
N-(2-naphthyl)-3,5-dinitroaniline: Contains the naphthyl and nitro groups but lacks the benzamide moiety.
Uniqueness: N-(2-naphthyl)-3,5-dinitro-N-phenylbenzamide is unique due to the combination of its structural features, including the presence of both nitro and benzamide groups. This combination imparts distinct chemical reactivity and potential biological activities that are not observed in the similar compounds listed above .
属性
分子式 |
C23H15N3O5 |
|---|---|
分子量 |
413.4 g/mol |
IUPAC 名称 |
N-naphthalen-2-yl-3,5-dinitro-N-phenylbenzamide |
InChI |
InChI=1S/C23H15N3O5/c27-23(18-13-21(25(28)29)15-22(14-18)26(30)31)24(19-8-2-1-3-9-19)20-11-10-16-6-4-5-7-17(16)12-20/h1-15H |
InChI 键 |
ALMIIHDLKRILRW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N(C2=CC3=CC=CC=C3C=C2)C(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


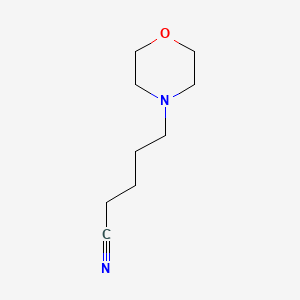

![N'-[(1E)-1-(2-chlorophenyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B11965841.png)
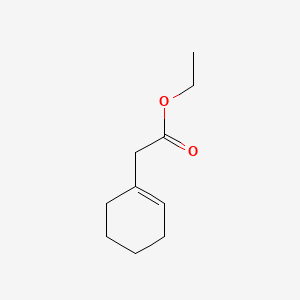

![2-[(2E)-2-benzylidenehydrazinyl]-4-(4-methylphenyl)-1,3-thiazole](/img/structure/B11965858.png)

![Propanamide,N'-(1-methyl-1,2-ethanediyl)bis[3-[(methylsulfonyl)oxy]-](/img/structure/B11965868.png)
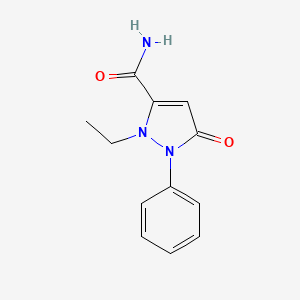
![(5Z)-5-{[3-(4-Ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-hexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11965882.png)


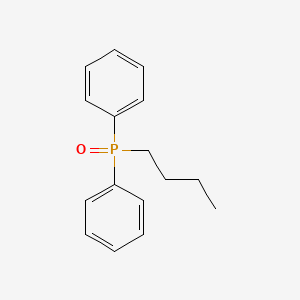
![2-[(3-chlorophenyl)amino]-9-methyl-3-[(E)-(phenylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11965919.png)
